

Investigational IPF Drug Safety: A Comparative Analysis of Ziritaxestat and Other Novel Agents

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Compound of Interest		
Compound Name:	Ziritaxestat	
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For researchers, scientists, and drug development professionals, a critical evaluation of the safety profiles of investigational therapies for Idiopathic Pulmonary Fibrosis (IPF) is paramount. This guide provides a comparative analysis of the discontinued autotaxin inhibitor, **Ziritaxestat**, against other notable investigational drugs: Pamrevlumab, Pentraxin-2, and BI 1015550. The data presented is compiled from published clinical trial results.

The development of **Ziritaxestat** (GLPG1690) for IPF was halted in 2021 due to an unfavorable benefit-risk profile identified during the Phase 3 ISABELA trials.[1] An Independent Data Monitoring Committee recommended the termination of the studies after a review of unblinded data raised safety concerns, including an increased risk of mortality.[2][3] This outcome underscores the challenging landscape of IPF drug development and highlights the importance of rigorous safety and efficacy evaluation.

In contrast, other investigational agents for IPF are progressing through clinical development, each with a unique mechanism of action and safety profile. This guide will delve into the available safety data for these compounds, offering a structured comparison to inform future research and development efforts.

Comparative Safety Profiles

The following table summarizes the key safety findings from clinical trials of **Ziritaxestat** and other selected investigational IPF drugs.



Drug (Trial)	Mechanism of Action	Key Adverse Events	Serious Adverse Events & Mortalities
Ziritaxestat (ISABELA 1 & 2 - Phase 3)	Autotaxin Inhibitor	Data on specific non- serious adverse events is limited due to early trial termination.	Increased all-cause mortality: - ISABELA 1: 8.0% (600mg), 4.6% (200mg) vs. 6.3% (placebo).[4] - ISABELA 2: 9.3% (600mg), 8.5% (200mg) vs. 4.7% (placebo).[4] The trials were terminated due to these safety concerns and lack of efficacy.[2][4]
Ziritaxestat (FLORA - Phase 2a)	Autotaxin Inhibitor	Most adverse events were mild to moderate and similar to placebo. [3] Infections and respiratory disorders were the most frequent.	One serious adverse event (cholangiocarcinoma) in the Ziritaxestat group. No deaths were reported in this smaller, shorter trial. [5]
Pamrevlumab (ZEPHYRUS-1 - Phase 3)	Connective Tissue Growth Factor (CTGF) Inhibitor	Majority of treatment- emergent adverse events were mild or moderate.	Treatment-emergent serious adverse events were observed in 28.2% of patients in the pamrevlumab group and 34.3% in the placebo group.[6] Mortality rates were similar between the groups (12.7% vs 13.1%).[7] The study did not meet its



			primary efficacy endpoint.[6]
Pentraxin-2 (Zinpentraxin Alfa) (STARSCAPE - Phase 3)	Recombinant human Pentraxin-2	74.6% of patients receiving zinpentraxin alfa experienced one or more adverse events, compared to 72.3% with placebo.	The trial was terminated for futility. No new safety concerns were identified.[8]
Pentraxin-2 (PRM- 151) (Phase 2)	Recombinant human Pentraxin-2	Most common treatment-emergent adverse events were cough, productive cough, fatigue, and headache, with a comparable incidence to placebo.[9]	Serious treatment- emergent adverse events occurred in 7.8% of subjects on PRM-151 versus 10.3% on placebo. No safety concerns were raised.[10]
BI 1015550 (Phase 2)	Phosphodiesterase 4B (PDE4B) Inhibitor	The most frequently reported adverse event was diarrhea (non-serious).[11]	Serious adverse events were reported in 6% of the BI 1015550 group and 20% of the placebo group.[12] The drug had an acceptable safety and tolerability profile.[13]

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

Ziritaxestat (ISABELA 1 & 2): These were two identically designed, Phase 3, randomized, double-blind, placebo-controlled trials. A total of 1,306 IPF patients were randomized to receive either 200 mg or 600 mg of **Ziritaxestat**, or a placebo, once daily, in addition to standard of care (pirfenidone, nintedanib, or neither). The primary endpoint was the annual rate of decline



in Forced Vital Capacity (FVC) at week 52. The trials were prematurely terminated based on the recommendation of an independent data and safety monitoring committee.[1][4]

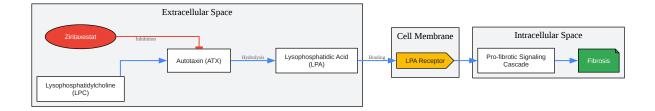
Pamrevlumab (ZEPHYRUS-1): This was a Phase 3, randomized, double-blind, placebo-controlled trial that enrolled 356 patients with IPF who were not receiving other antifibrotic treatment. Participants received either 30 mg/kg of Pamrevlumab or a placebo via intravenous infusion every 3 weeks for 48 weeks. The primary outcome was the absolute change in FVC from baseline to week 48.[6][7][14]

Pentraxin-2 (Zinpentraxin Alfa) (STARSCAPE): This was a Phase 3, double-blind, placebo-controlled trial where 664 IPF patients were randomized to receive either 10 mg/kg of zinpentraxin alfa or a placebo intravenously every 4 weeks for 52 weeks. The primary endpoint was the absolute change in FVC from baseline to week 52. The trial was terminated early due to a futility analysis showing no treatment benefit.[15]

BI 1015550 (Phase 2): This was a randomized, double-blind, placebo-controlled trial that assigned 147 IPF patients in a 2:1 ratio to receive either 18 mg of BI 1015550 twice daily or a placebo for 12 weeks. The study included patients both on and off standard antifibrotic therapy. The primary endpoint was the change from baseline in FVC at week 12.[13][16]

Visualizing the Ziritaxestat Pathway

The following diagram illustrates the signaling pathway targeted by **Ziritaxestat**.



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Caption: Ziritaxestat inhibits Autotaxin, blocking LPA production and pro-fibrotic signaling.

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